N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide
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Overview
Description
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound that features a furan ring, a piperidine ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine structure.
Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan derivative reacts with the piperidine intermediate.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The nitro group in the benzenesulfonamide can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, where nucleophiles can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the benzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its complex structure.
Material Science: It is explored for its potential use in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cyclopropanecarboxamide
- N-(1-(5-Bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-methyl-N-propylbenzenesulfonamide
Uniqueness
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5S/c1-24-18-6-5-17(12-19(18)25-2)27(22,23)20-13-15-7-9-21(10-8-15)14-16-4-3-11-26-16/h3-6,11-12,15,20H,7-10,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTZMFKXECFUNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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